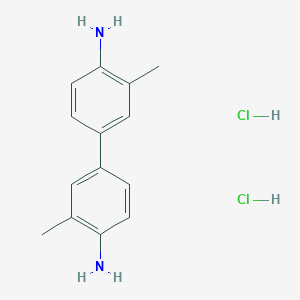

o-Tolidine dihydrochloride

Beschreibung

Foundational Applications in Analytical Chemistry

o-Tolidine (B45760) dihydrochloride (B599025) has long been a staple in analytical chemistry, primarily due to its role as a sensitive colorimetric reagent. fishersci.fi Its ability to undergo distinct color-changing reactions upon oxidation makes it invaluable for the detection and quantification of various substances.

One of its most well-known applications is in water quality testing for the determination of free chlorine. fishersci.fi In the presence of chlorine, o-tolidine is oxidized, resulting in a yellow-colored solution. taylorandfrancis.com The intensity of this color is directly proportional to the concentration of free chlorine, allowing for quantitative measurement using spectrophotometry. taylorandfrancis.com This method has been essential for monitoring the disinfection of drinking water and swimming pools.

Beyond chlorine detection, o-tolidine dihydrochloride serves as a reagent for the determination of other substances. It has been used as a chromogenic agent for the detection of gold, where it forms a colored complex that can be analyzed spectrophotometrically. fishersci.fi Furthermore, it has found application in the analysis of various other analytes, including iodine, manganese, and bismuth. researchgate.net

The compound is also employed in various clinical and forensic chemistry tests. researchgate.netspectrumchemical.com For instance, it has been utilized in diagnostic tests for detecting occult blood and sugars in urine samples. In a more advanced application, a spectrophotometric flow injection method has been developed for the indirect determination of paracetamol in pharmaceutical formulations, where this compound acts as a chromogenic reagent to determine the excess of an oxidizing agent. researchgate.netredalyc.org

The following table summarizes some of the key analytical applications of this compound:

| Application | Analyte | Principle |

| Water Quality | Free Chlorine | Colorimetric reaction (yellow color) |

| Metal Analysis | Gold | Colorimetric reaction |

| Pharmaceutical Analysis | Paracetamol (indirect) | Chromogenic reagent in flow injection analysis |

| Clinical Chemistry | Occult Blood, Sugars | Diagnostic reagent |

Strategic Role in Organic Synthesis

This compound is a significant intermediate in the realm of organic synthesis, particularly in the production of dyes and polymers. ontosight.ai Its bifunctional nature, possessing two amine groups, allows it to serve as a building block for larger, more complex molecules.

The most prominent use of this compound in synthesis is as a precursor for azo dyes. Azo dyes are a large class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group) and are widely used for coloring textiles and other materials. The diazotization of o-tolidine, a reaction involving the conversion of its amino groups into diazonium salts, is a key step in the synthesis of these dyes. orgsyn.org These diazonium salts are then coupled with other aromatic compounds to produce a wide array of colored dyes.

In addition to dye synthesis, o-tolidine and its derivatives are explored for their potential in high-performance polymers. taylorandfrancis.com Alkylation of o-tolidine can modify its properties, such as lowering its melting point and enhancing its processability, making the resulting derivatives suitable for creating advanced polymers. taylorandfrancis.com The rigid and symmetrical structure of the o-tolidine backbone can impart desirable properties to these polymers. taylorandfrancis.com

The compound also serves as an intermediate in the synthesis of various other organic compounds, contributing to advancements in pharmaceuticals and agrochemicals. chemimpex.comatamanchemicals.com Its reactivity allows for a range of chemical transformations, including oxidation, reduction, and substitution reactions, making it a versatile tool for organic chemists.

Below is a table outlining the primary roles of this compound in organic synthesis:

| Synthetic Application | Product Class | Key Reaction |

| Dye Manufacturing | Azo Dyes | Diazotization and coupling |

| Polymer Chemistry | High-Performance Polymers | Use as a monomer or in derivative form |

| Chemical Intermediates | Pharmaceuticals, Agrochemicals | Various organic transformations |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

612-82-8 |

|---|---|

Molekularformel |

C14H17ClN2 |

Molekulargewicht |

248.75 g/mol |

IUPAC-Name |

4-(4-amino-3-methylphenyl)-2-methylaniline;hydrochloride |

InChI |

InChI=1S/C14H16N2.ClH/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;/h3-8H,15-16H2,1-2H3;1H |

InChI-Schlüssel |

YRSOHTBCCGDLSN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.Cl.Cl |

Kanonische SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.Cl |

Andere CAS-Nummern |

60410-99-3 612-82-8 |

Physikalische Beschreibung |

3,3' -dimethylbenzidine dihydrochloride is a light tan powder. (NTP, 1992) |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Verwandte CAS-Nummern |

119-93-7 (Parent) |

Löslichkeit |

10 to 50 mg/mL at 72° F (NTP, 1992) |

Herkunft des Produkts |

United States |

Advanced Analytical Methodologies Utilizing O Tolidine Dihydrochloride

Spectrophotometric and Colorimetric Techniques

Spectrophotometric and colorimetric methods that utilize o-Tolidine (B45760) dihydrochloride (B599025) are predicated on the compound's ability to undergo a distinct color change upon reaction with specific analytes. This transformation allows for the quantitative analysis of substances through the measurement of light absorbance. The dihydrochloride salt form of o-tolidine enhances its water solubility, which is critical for preparing the aqueous reagents used in these assays.

Principles of Chromogenic Reaction Mechanisms

The fundamental principle behind the use of o-Tolidine dihydrochloride in analytical chemistry is its oxidation. When this compound reacts with an oxidizing agent, it is oxidized to form a new compound with a distinct color. In the presence of chlorine in an acidic medium (pH < 2.8), the aromatic amine is rapidly oxidized to an iminoquinone, which imparts a yellow color to the solution. taylorandfrancis.com The intensity of this resulting color is directly proportional to the concentration of the oxidizing species present, a principle that forms the basis for its quantitative determination via spectrophotometry. taylorandfrancis.com

The oxidation product of o-tolidine is also a pH indicator, with the color varying progressively from yellow to green and then to blue as the pH increases from approximately 1.0 to 4.0. google.com This characteristic necessitates careful pH control during analytical procedures to ensure accurate and reproducible results. The reaction is a sensitive one, making o-tolidine a valuable reagent for detecting trace amounts of specific substances.

Quantitative Determination of Oxidizing Species

A primary application of o-tolidine-based colorimetric methods is the measurement of residual chlorine and related compounds in water treatment and sanitation monitoring. taylorandfrancis.com The method is widely used due to its high sensitivity.

o-Tolidine is a well-established reagent for the determination of free chlorine and chloramines in water. illinois.edu The reaction with free chlorine is typically rapid, while the reaction with chloramines is slower. This difference in reaction time can be exploited to differentiate between the two species. However, when longer reaction times are necessary for the full color development from chloramines, potential interferences from other substances like nitrites, iron, and manganese become a more significant concern. illinois.edu

The standard o-tolidine test is effective for estimating chlorine or chloramine (B81541) in natural waters. psu.edu For accurate measurements, several factors must be controlled, including the concentration of the reagent, pH, and reaction time. illinois.edu

The reaction of o-tolidine with hypochlorite (B82951) forms the basis of a sensitive analytical method. Under optimized conditions, the determination of hypochlorite shows a linear relationship between concentration and absorbance. researchgate.net This method is suitable for quantifying hypochlorite in various samples, including commercial bleach, often without requiring prior dilution. researchgate.net

Research has established specific parameters for this analysis. For instance, one study determined a linear working range for hypochlorite from 1.23 × 10⁻⁴ to 3.69 × 10⁻⁴ mol L⁻¹, with a detection limit of 3.5 × 10⁻⁵ mol L⁻¹. researchgate.net Another sequential injection method for chlorine (as hypochlorite) reported a linear range up to 5.0 mg Cl₂/L. researchgate.net

| Parameter | Value | Method |

|---|---|---|

| Linear Range | 1.23 × 10⁻⁴ to 3.69 × 10⁻⁴ mol L⁻¹ | Batch Spectrophotometry |

| Limit of Detection (LOD) | 3.5 × 10⁻⁵ mol L⁻¹ | Batch Spectrophotometry |

| Limit of Quantification (LOQ) | 1.16 × 10⁻⁴ mol L⁻¹ | Batch Spectrophotometry |

| Linear Range | 0 - 5.0 mg Cl₂ L⁻¹ | Sequential Injection Analysis |

| Limit of Quantification (LOQ) | 0.5 mg Cl₂ L⁻¹ | Sequential Injection Analysis |

Quantification of Metal Ions

Beyond oxidizing species related to chlorine, this compound also serves as a reagent for the colorimetric determination of certain metal ions that can act as oxidizing agents.

o-Tolidine is used for the sensitive colorimetric determination of small quantities of gold. nist.gov The method relies on the oxidation of o-tolidine by gold in its trivalent state (as chloroauric acid, HAuCl₄), which produces a yellow color. nist.gov It is crucial for this analysis that other oxidizing substances, such as free chlorine or ferric ions, are strictly excluded to prevent interference. nist.gov

The technique is precise enough to determine the thickness of gold electroplating on small surface areas. nist.gov Using a spectrophotometer, amounts of gold as high as 10 micrograms in a 25 ml volume can be accurately measured. nist.gov For visual comparison methods, the upper limit is slightly lower, at around 8 micrograms in the same volume. nist.gov

| Analytical Method | Analyte | Upper Quantification Limit (in 25 ml) |

|---|---|---|

| Spectrophotometry | Gold (Au³⁺) | 10 micrograms |

| Visual Comparison | Gold (Au³⁺) | 8 micrograms |

Determination of Nitrogenous Compounds (e.g., Nitrite (B80452), Nitrate)

This compound is employed in the analysis of nitrogenous compounds, particularly nitrite and nitrate (B79036). chemimpex.comchemimpex.com The determination of nitrate often involves its initial reduction to nitrite, which is then quantified. wisc.eduresearchgate.net The nitrite can be determined by a diazotization reaction with a primary aromatic amine, such as sulfanilamide, followed by coupling with another reagent like N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo dye. wisc.edunih.gov

While direct methods with o-tolidine exist, interference from substances like chlorine can be a challenge. illinois.edu The color development in the o-tolidine test for chlorine can be affected by the presence of nitrites, requiring careful control of reaction conditions such as pH and acid concentration to differentiate between the analytes. illinois.edu Automated methods have also been developed where organic nitrogen compounds are oxidized to nitrate and nitrite, which are then measured using a system that can involve o-tolidine as a colorimetric reagent. publications.gc.ca

Detection of Organic Analytes

O-Tolidine itself is an aromatic amine and is used as a reagent in the analysis of other primary aromatic amines (PAAs). wikipedia.orgtaylorandfrancis.com PAAs are a class of compounds, some of which are known carcinogens, and their detection is important in food safety and textile analysis. researchgate.net Methods for detecting PAAs often involve their extraction and separation, followed by detection. researchgate.net Liquid chromatography coupled with mass spectrometry (LC-MS) is a common technique for the confirmatory determination of aromatic amines. researchgate.netresearchgate.net In some screening methods, the total content of primary aromatic amines can be determined spectrophotometrically, where the absorbance is proportional to the total concentration, often expressed as aniline (B41778) equivalents. researchgate.net

This compound is utilized as a spray reagent for the detection of reducing sugars in thin-layer chromatography (TLC). thermofisher.com After chromatographic separation, the plate is sprayed with an o-tolidine reagent, which reacts with the reducing sugars to produce visible spots. sarponggroup.com This colorimetric reaction allows for the qualitative and semi-quantitative analysis of carbohydrates. nih.gov The method is noted for its sensitivity, with detection limits reported to be less than 10 ng when using high-performance thin-layer chromatography (HPTLC) plates. nih.gov The reaction of o-tolidine with reducing sugars resolved by TLC produces chromophoric derivatives that can be detected by UV diffuse reflectance scanning densitometry. nih.gov

A typical spray reagent formulation for detecting reducing sugars on a TLC plate is described below:

| Component | Quantity | Reference |

| o-Tolidine | 0.16 g | sarponggroup.com |

| Glacial Acetic Acid | 30 mL | sarponggroup.com |

| Potassium Iodide | 1 g | sarponggroup.com |

| Water | to 500 mL | sarponggroup.com |

This table outlines the composition of a common o-tolidine-based spray reagent for TLC analysis of reducing sugars.

A spectrophotometric flow injection analysis (FIA) method has been developed for the indirect determination of paracetamol (acetaminophen) in pharmaceutical products. semanticscholar.orgresearchgate.net The method is based on the oxidation of paracetamol by sodium hypochlorite. The excess, unreacted sodium hypochlorite is then quantified by its reaction with this compound, which acts as a chromogenic reagent. semanticscholar.org This reaction produces a colored species that is measured spectrophotometrically at 430 nm. semanticscholar.orgresearchgate.net The decrease in color intensity is proportional to the initial concentration of paracetamol. The method is valued for its speed, simplicity, and accuracy. semanticscholar.orgresearchgate.net

The analytical performance of a flow injection method for paracetamol determination is detailed in the following table:

| Parameter | Value | Reference |

| Wavelength (λmax) | 430 nm | semanticscholar.org |

| Linear Range (mol L⁻¹) | 8.50 x 10⁻⁶ to 2.51 x 10⁻⁴ | semanticscholar.org |

| Detection Limit (mol L⁻¹) | 5.0 x 10⁻⁶ | semanticscholar.org |

| Relative Standard Deviation (RSD) | < 1.2% (for 1.20 x 10⁻⁴ mol L⁻¹ paracetamol, n=10) | semanticscholar.org |

| Chromogenic Reagent | This compound | semanticscholar.org |

| Oxidizing Agent | Sodium Hypochlorite | semanticscholar.org |

This table summarizes the key analytical parameters of a flow injection spectrophotometric method for the indirect determination of paracetamol.

O-Tolidine is used in indirect spectrophotometric methods for the determination of cyanide and thiocyanate (B1210189). researchgate.net For cyanide, a common method involves its oxidation with an agent like chlorine. researchgate.net The excess, unreacted chlorine is then determined colorimetrically using o-tolidine, which is oxidized to a colored product with a maximum absorbance around 437 nm. researchgate.net The amount of cyanide is inversely proportional to the color produced. This method is noted for being relatively inexpensive and less laborious than some standard procedures. researchgate.net

Thiocyanate can interfere with cyanide determination and is often separated prior to analysis, for instance, by sorption on a melamine-formaldehyde resin. researchgate.net After separation, thiocyanate can be determined by other spectrophotometric methods, such as using an acidic iron(III) chloride reagent. researchgate.net

Key aspects of the indirect cyanide determination method are highlighted below:

| Parameter | Description | Reference |

| Principle | Indirect determination based on oxidation of cyanide by chlorine and measurement of excess chlorine. | researchgate.net |

| Reagent | o-Tolidine (3,3'-dimethylbenzidine) | researchgate.net |

| Wavelength (λmax) | 437 nm | researchgate.net |

| Linear Range (CN⁻) | 0 - 4.0 x 10⁻⁵ M | researchgate.net |

| Limit of Quantification (LOQ) | 3.6 x 10⁻⁷ M (9.4 ppb) | researchgate.net |

| Stoichiometry (Chlorine:Cyanide) | 1:1 | researchgate.net |

This table details the parameters for an indirect spectrophotometric method for cyanide determination using o-tolidine.

Electrochemical Analytical Approaches

The electrochemical behavior of o-tolidine, specifically its oxidation, provides another avenue for its use in analytical chemistry. These methods can be applied to both degrade the compound and to detect other substances.

The electrochemical oxidation of o-tolidine (and its related compound, o-toluidine) has been studied using various techniques, including galvanostatic electrolysis and cyclic voltammetry. researchgate.netrsc.org The process generally involves the generation of highly reactive hydroxyl radicals (•OH) on the anode surface, especially when using high oxygen overvoltage anodes. researchgate.net These radicals then attack the o-tolidine molecule, leading to its degradation. researchgate.netresearchgate.net

The choice of anode material is critical for the efficiency of the electrochemical oxidation process. Lead dioxide (PbO₂) and boron-doped diamond (BDD) are two high-efficiency anode materials that have been tested for the degradation of o-toluidine (B26562). researchgate.netnih.gov

Studies have shown that BDD anodes are significantly more effective than PbO₂ anodes for the degradation of these compounds. researchgate.netnih.gov The oxidation process on both anode types is favored by lower current density and higher temperatures. researchgate.net However, BDD anodes demonstrate superior performance in terms of both oxidation rate and current efficiency. researchgate.netnih.gov This enhanced performance is attributed to the higher reactivity and stability of BDD surfaces, which facilitates the production of hydroxyl radicals and promotes the complete mineralization of the organic pollutants. researchgate.net

Comparison of Anode Performance in o-Toluidine Degradation:

| Anode Material | Key Findings |

| **Lead Dioxide (PbO₂) ** | Effective for oxidation, but less efficient than BDD. researchgate.net |

| Boron-Doped Diamond (BDD) | Offers significant advantages in current efficiency and oxidation rate, leading to more complete mineralization. researchgate.netnih.gov |

Chromatographic Separations and Detection

In the field of chromatography, this compound and its parent compound are utilized both as analytes to be detected and as reagents to aid in the detection of other substances. For the analysis of o-tolidine, methods like Gas Chromatography-Mass Spectrometry (GC-MS) are employed, with reported detection limits as low as 0.5 μg per sample medium. analytice.comanalytice.com High-Performance Liquid Chromatography (HPLC) methods have also been developed to separate isomers of toluidine using mixed-mode columns, which can be coupled with UV or mass spectrometry detectors. helixchrom.com

As a reagent, o-tolidine serves as a chromogenic or visualization agent. Its most notable use is in Thin-Layer Chromatography (TLC) for the detection of pesticides. taylorandfrancis.com After chromatographic development, the plate is exposed to chlorine, and a subsequent spray with o-tolidine solution visualizes chlorinated compounds, a technique that aids in qualitative and quantitative analysis via densitometry. taylorandfrancis.com This application leverages the same oxidative color-forming reaction used in spectrophotometry to enhance the detection of analytes separated on the chromatographic plate.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of this compound, particularly for purity assessment and the determination of related aromatic amines. When coupled with mass spectrometry (MS), HPLC provides a robust method for verifying the purity of this compound by confirming the absence of impurities.

In specific applications, HPLC is employed for the analysis of pesticide residues, where o-tolidine serves as a derivatization agent to improve the detection limits of organophosphates. The reactivity of o-tolidine in these methods is pH-dependent, with an optimal range between pH 1 and 3.

A notable application of HPLC is the determination of metabolites in biological samples. For instance, a reversed-phase HPLC method with UV detection has been developed for the analysis of 4-chloro-o-toluidine, a metabolite of the pesticide chlordimeform, in the urine of occupationally exposed workers. nih.gov This procedure involves the extraction of an alkaline hydrolysate of urine with hexane (B92381), followed by solvent evaporation and reconstitution of the residue for HPLC analysis. nih.gov Additionally, HPLC with electrochemical detection is utilized for the biological monitoring of o-tolidine and aniline in urine. nih.gov

Table 1: HPLC Methodologies for o-Tolidine and Related Compounds

| Analyte | Matrix | Method | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| This compound | Laboratory samples | HPLC-MS | Mass Spectrometry | Purity verification and impurity profiling. | |

| Organophosphates | Various | HPLC with o-tolidine derivatization | UV/Vis | Enhanced detection limits for pesticide residues. | |

| 4-chloro-o-toluidine | Urine | Reversed-phase HPLC | UV | Analysis of metabolite in occupationally exposed workers. nih.gov | nih.gov |

| o-Tolidine and aniline | Urine | HPLC | Electrochemical | Biological monitoring of exposed individuals. nih.gov | nih.gov |

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC), often coupled with a flame ionization detector (FID) or mass spectrometry (MS), is a widely used technique for the determination of o-tolidine, particularly in air and biological samples. A standardized method exists for determining o-tolidine in workplace air, which involves collecting the analyte on a glass fiber filter, desorbing it with methanol, and analyzing it by GC-FID. nih.gov This method exhibits a linear relationship between the concentration of o-tolidine and the peak area within a range of 0.04 to 9.00 µg/ml, with a detection limit of 0.04 µg/ml. nih.gov

For the analysis of o-toluidine vapor in workplace air, a solvent desorption-gas chromatography method has been established. nih.gov This method utilizes a polyethylene (B3416737) glycol HP-INNOWax capillary column for separation and a flame ionization detector for measurement. nih.gov It has a low detection limit of 0.18 µg/mL and a quantification limit of 0.60 µg/mL. nih.gov

In biological monitoring, GC-MS is a powerful tool for analyzing toluidines in urine samples. researchgate.net These methods often require a derivatization step to enhance the volatility and detectability of the analytes. For example, a capillary gas-chromatographic method for analyzing a mixture of toluidines in urine involves extraction with toluene (B28343) and derivatization with heptafluorobutyric anhydride (B1165640) to form a product suitable for electron capture detection. researchgate.net Another GC-MS method for urinary o-toluidine involves extraction with hexane and derivatization with anhydrous pentafluoropropionic acid. researchgate.net

Table 2: GC Methodologies for o-Tolidine and Related Compounds

| Analyte | Matrix | Method | Key Parameters | Reference |

|---|---|---|---|---|

| o-Tolidine | Workplace Air | GC-FID | Detection Limit: 0.04 µg/ml; Sampling Efficiency: 93-100%. nih.gov | nih.gov |

| o-Toluidine | Workplace Air | GC-FID | Detection Limit: 0.18 µg/mL; Desorption Efficiency: 98.7%. nih.gov | nih.gov |

| Toluidines | Urine | GC-ECD | Derivatization with heptafluorobutyric anhydride. researchgate.net | researchgate.net |

| o-Toluidine | Urine | GC-MS | Derivatization with anhydrous pentafluoropropionic acid. researchgate.net | researchgate.net |

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) provides a simple and effective method for the qualitative detection of various compounds, with this compound often serving as a versatile chromogenic reagent. One significant application is in the detection of pyrethroid insecticides. rsc.org In this method, the insecticides are subjected to bromination and then treated with o-tolidine, resulting in the formation of an intensely blue product. rsc.org This technique is sensitive enough to detect quantities in the range of 0.25–1.0 µg and can resolve some pyrethroids into their individual isomers. rsc.org

o-Tolidine is also utilized for the detection of reducing sugars by TLC. thermofisher.com Furthermore, in combination with diazotization, o-tolidine serves as a spray reagent for the detection of phenols on TLC plates. researchgate.net The general procedure for using o-tolidine as a spray reagent involves preparing a saturated solution of o-tolidine in 2% acetic acid, which is then mixed with an aqueous potassium iodide solution before spraying. sarponggroup.com

Table 3: TLC Applications of this compound

| Target Analyte | Principle | Detection Limit | Reference |

|---|---|---|---|

| Pyrethroid Insecticides | Bromination followed by reaction with o-tolidine to form a blue product. rsc.org | 0.25–1.0 µg. rsc.org | rsc.org |

| Reducing Sugars | Chromogenic reaction with o-tolidine. thermofisher.com | Not specified | thermofisher.com |

| Phenols | Diazotization of o-tolidine followed by coupling with phenols to form colored spots. researchgate.net | Not specified | researchgate.net |

Sensor Development and Integrated Analytical Systems

The unique electrochemical and chromogenic properties of o-tolidine and its polymeric forms have spurred the development of novel sensors and integrated analytical systems for a variety of analytes. These systems often feature enhanced sensitivity, selectivity, and the potential for miniaturization and real-time monitoring.

Design and Fabrication of o-Tolidine-Based Sensors

o-Tolidine and its polymer, poly(o-toluidine), have been successfully incorporated into the design of various electrochemical biosensors. For instance, a glucose-sensitive biosensor was developed by immobilizing glucose oxidase onto a poly(o-toluidine) coated platinum electrode. dergipark.org.tr The synthesis conditions of the poly(o-toluidine) film were optimized to enhance enzyme activity. dergipark.org.tr Similarly, poly(o-toluidine) has been investigated as a platform for urea (B33335) biosensors, where it is used in a nanocomposite with carbon nanotubes to facilitate direct bioelectrochemical signals. researchgate.net

In another application, o-tolidine serves as a substrate for the electrochemical determination of hemoglobin and hydrogen peroxide. researchgate.net This method is based on the catalytic oxidation of o-tolidine by hydrogen peroxide in the presence of hemoglobin, producing an electroactive product that can be detected voltammetrically. researchgate.net The sensor demonstrated a linear range for hydrogen peroxide from 6.0 x 10⁻⁸ to 4.0 x 10⁻⁵ M and for hemoglobin from 1.0 x 10⁻⁹ to 7.0 x 10⁻⁷ M. researchgate.net

Furthermore, terpolymers incorporating o-toluidine have been synthesized and used to develop electrochemical sensors for the detection of heavy metal ions, such as antimony (Sb³⁺). nih.govrsc.org These sensors exhibit high sensitivity and a low detection limit for the target ion. nih.govrsc.org

Integration with Advanced Detection Technologies

The performance of o-tolidine-based sensors is significantly enhanced through integration with advanced detection technologies and nanomaterials. For example, the incorporation of zinc ferrite (B1171679) nanoparticles into a poly(o-toluidine) film for a glucose biosensor was found to increase the current responses and stability of the electrode. dergipark.org.tr

In the development of a urea biosensor, the integration of carbon nanotubes to form a composite with poly(o-toluidine) was crucial for enabling direct electron transfer and retaining the catalytic activity of the immobilized urease enzyme. researchgate.net This highlights the importance of nanomaterials in overcoming the limitations of the polymer alone.

Electrochemical detection methods are central to these integrated systems. Techniques such as linear sweep voltammetry and amperometry are commonly employed to measure the response of the o-tolidine-based sensors. dergipark.org.trresearchgate.net The development of ratiometric electrochemical sensors, for instance for the detection of bisphenol A, utilizes a poly(toluidine blue)/gold nanoparticle composite modified glassy carbon electrode, where poly(toluidine blue) acts as an internal reference electroactive probe, enhancing the reliability of the detection. bohrium.com The integration of these sensors with portable potentiostats connected to smartphones also points towards the development of point-of-care and field-deployable analytical systems. nih.gov

Mechanistic Studies of O Tolidine Dihydrochloride Transformations

Oxidative Reaction Pathways

The transformation of o-tolidine (B45760) is predominantly governed by oxidative processes that convert its amino groups into various reactive species. These pathways are critical in both environmental degradation and biological activation. The initial step in these reactions is the removal of an electron from a nitrogen atom, leading to the formation of a cation radical, which can then undergo further reactions.

Radical-Initiated Oxidation Mechanisms (e.g., Sulfate (B86663), Hydroxyl Radicals)

The oxidation of o-tolidine can be initiated by potent oxidizing radicals such as sulfate (SO₄•⁻) and hydroxyl (•OH) radicals, often generated in advanced oxidation processes for water treatment. researchgate.net The reaction with hydroxyl radicals, a primary atmospheric oxidant, is particularly rapid. qu.edu.qa

The mechanism involves the radical attacking the o-tolidine molecule. This can occur through two main pathways: H-atom abstraction from the amino (-NH₂) or methyl (-CH₃) groups, or addition to the aromatic ring. qu.edu.qa In the gas-phase reaction with •OH, addition to the aromatic ring is the dominant pathway at lower temperatures (e.g., 200 K), while abstraction of hydrogen from the amine groups becomes more significant at higher temperatures (e.g., 1000 K). qu.edu.qa The resulting radical adducts are unstable and can react with molecular oxygen, leading to the formation of various degradation products, including phenoxyl radicals and, subsequently, reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). researchgate.netnih.gov The generation of ROS can further contribute to the oxidative degradation of the parent compound and other organic molecules. nih.gov

Electrochemical Oxidation Pathways

The electrochemical oxidation of o-tolidine has been studied using techniques like cyclic voltammetry. tandfonline.comumn.edursc.orgijseas.com The process is generally understood to occur in a two-step oxidation sequence at an electrode surface.

First Oxidation Step: The initial step is a one-electron transfer to form a relatively stable cation radical.

Second Oxidation Step: This radical can then undergo a second one-electron oxidation to form a dication.

| Parameter | Observation | Source(s) |

| Mechanism | Two-step, one-electron oxidation process. | |

| Intermediate | Formation of a stable cation radical, followed by a dimeric species. | rsc.org |

| Influencing Factors | pH, electrode material (e.g., Pt, Au, BDD), current density, temperature. | ijseas.comresearchgate.net |

| Reaction Type | Follows EC (electrochemical-chemical) or similar complex mechanisms. | researchgate.net |

Enzymatic Oxidation and Metabolite Formation Mechanisms (e.g., P450 Monooxygenase, N-hydroxylation)

In biological systems, o-tolidine undergoes metabolic activation primarily through enzymatic oxidation. The key enzymes involved are the cytochrome P450 (P450) monooxygenases located in the liver. psu.eduwikipedia.orgcore.ac.ukca.gov The primary metabolic activation pathway is N-hydroxylation, which converts one of the amine groups into a hydroxylamine (B1172632). psu.edupublisso.deiarc.fr

This N-hydroxylated metabolite, N-hydroxy-o-tolidine, is a critical intermediate. psu.edunih.gov It can be further oxidized to the corresponding nitroso derivative, o-nitrosotoluene, or undergo conjugation with glucuronic acid or sulfate for transport. psu.eduwikipedia.org In addition to N-oxidation, ring hydroxylation, particularly at the 4-position to form 4-amino-m-cresol, and N-acetylation are also significant metabolic pathways. who.intiarc.fr The balance between these activating (N-hydroxylation) and deactivating (ring hydroxylation, N-acetylation) pathways influences the ultimate biological activity of the compound.

| Metabolic Pathway | Key Enzyme(s) | Primary Metabolite(s) | Source(s) |

| N-Hydroxylation | Cytochrome P450 | N-hydroxy-o-tolidine | psu.eduwikipedia.orgiarc.fr |

| Further Oxidation | (Metabolic) | o-Nitrosotoluene | psu.edu |

| Ring Hydroxylation | Cytochrome P450 | 4-amino-m-cresol | who.int |

| N-Acetylation | N-acetyltransferases | N-acetylated metabolites | who.intiarc.fr |

Dimerization and Oligomerization Mechanisms (e.g., p-Quinone Imine Formation, p-Semidine Dimerization)

The oxidized intermediates of o-tolidine can react with other molecules, including unchanged o-tolidine, to form dimers and larger oligomers. jst.go.jpresearchgate.netnih.gov A proposed mechanism for dimer formation involves the enzymatic oxidation of o-tolidine to an unstable aminophenol-like structure, which then auto-oxidizes to a p-quinone imine. jst.go.jpnih.gov

This electrophilic p-quinone imine intermediate is highly reactive. researchgate.netjst.go.jpnih.gov The carbonyl carbon of the quinone imine can undergo a nucleophilic attack from the nitrogen atom of a second, unchanged o-tolidine molecule. This reaction results in the formation of a "head-to-tail" dimer known as a p-semidine dimer, such as 2-methyl-N⁴-(2-methylphenyl)benzene-1,4-diamine (MMBD). jst.go.jpresearchgate.netnih.gov Similar reactions can occur between different aromatic amines, leading to the formation of heterodimers. researchgate.netnih.gov These dimerization reactions have been observed both in vitro using liver S9 mix and in vivo. researchgate.net Furthermore, under conditions of chemical oxidation, such as with potassium dichromate in an acidic medium, o-tolidine can undergo oxidative polymerization to form poly(o-tolidine). journalijar.com

Interactions with Biological Macromolecules

Mechanisms of DNA Adduct Formation

The biological activity of o-tolidine is linked to the ability of its metabolites to bind covalently to DNA, forming DNA adducts. researchgate.netnih.gov This process is initiated by the metabolic activation described previously.

The key metabolite, N-hydroxy-o-tolidine, is transported to target tissues. psu.edu In an acidic environment, or through further enzymatic activation (e.g., by sulfotransferases or N-acetyltransferases), this hydroxylamine can be converted into a highly reactive electrophilic species, a nitrenium ion. psu.educa.govnih.gov This arylnitrenium ion is a potent electrophile that readily attacks nucleophilic sites on DNA bases. psu.edu

The primary target for adduction is the C8 position of guanine, forming adducts like N-(deoxyguanosin-8-yl)-o-toluidine. iarc.friarc.fr Other minor adducts with deoxyguanosine and deoxyadenosine (B7792050) have also been reported for similar aromatic amines. iarc.fr An alternative mechanism of DNA damage involves the generation of reactive oxygen species (ROS) by o-tolidine metabolites like 4-amino-3-methylphenol. nih.govnih.gov These metabolites can redox cycle in the presence of metal ions like Cu(II), producing hydrogen peroxide (H₂O₂). The subsequent reaction between H₂O₂ and Cu(I) generates reactive species that can cause oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). nih.govnih.gov

| Activating Metabolite | Reactive Species | Primary DNA Target | Resulting Adduct/Damage | Source(s) |

| N-hydroxy-o-tolidine | Arylnitrenium ion | C8 of deoxyguanosine | N-(deoxyguanosin-8-yl)-o-toluidine | psu.eduiarc.friarc.fr |

| 4-Amino-3-methylphenol | Reactive Oxygen Species (ROS) | Deoxyguanosine | 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) | nih.govnih.gov |

Hemoglobin Binding Mechanisms

The interaction between o-tolidine and hemoglobin is primarily understood through the lens of hemoglobin's inherent peroxidase-like activity. This catalytic function is central to the use of o-tolidine in presumptive tests for blood detection. The iron-containing heme group in hemoglobin acts as a catalyst, facilitating the breakdown of hydrogen peroxide into water and a nascent oxygen atom medicalalgorithms.comscispace.com. This highly reactive oxygen species then oxidizes o-tolidine, resulting in a distinct color change, typically to a green or blue hue, which indicates a positive result medicalalgorithms.com. The reaction is sensitive, capable of detecting blood at high dilutions, and is typically read within seconds medicalalgorithms.com.

The mechanism involves a direct enzymatic-like process where hemoglobin catalyzes the oxidation of the o-tolidine substrate doaj.org. In this reaction, hemoglobin facilitates the transfer of electrons from o-tolidine to hydrogen peroxide doaj.org. The resulting oxidized product is a colored compound, which in some methods is an azo substrate that is electroactive and can be detected voltammetrically doaj.org. The stability and color of the oxidized product can be influenced by the reaction environment, such as the presence of an acetic acid buffer, which can stabilize reaction intermediates scispace.com.

Beyond this catalytic interaction, metabolites of related aromatic amines can form direct covalent bonds with hemoglobin. For instance, o-toluidine (B26562), a compound structurally related to o-tolidine, is metabolized in the body. One of its metabolites, o-nitrosotoluene, is known to oxidize the iron in hemoglobin from the ferrous (Fe2+) to the ferric (Fe3+) state, converting it to methemoglobin wikipedia.org. Furthermore, studies have shown that o-toluidine can form adducts with hemoglobin, where the compound or its metabolites covalently bind to the protein. These adduct levels have been observed to increase in individuals exposed to substances that metabolize into o-toluidine, such as the local anesthetic prilocaine (B1678100) nih.gov.

Table 1: Summary of o-Tolidine Test for Hemoglobin Detection

| Component | Role / Observation | Reference |

| Hemoglobin (Heme) | Acts as a peroxidase, catalyzing the reaction. | medicalalgorithms.comscispace.com |

| Hydrogen Peroxide (H₂O₂) | The oxidizing agent, broken down by hemoglobin. | medicalalgorithms.comscispace.com |

| o-Tolidine | The chromogenic substrate that gets oxidized. | medicalalgorithms.comscispace.com |

| Negative Result | The solution remains its initial yellow color. | medicalalgorithms.com |

| Positive Result | A green or blue color develops. | medicalalgorithms.com |

| Reaction Intermediates | Stabilized by an acidic buffer environment (e.g., acetic acid). | scispace.com |

Intermolecular Interactions and Crystal Engineering

Hydrogen Bonding Architectures

The crystal structure and supramolecular assembly of o-tolidine salts are significantly influenced by hydrogen bonding. In the crystalline form of the related compound o-toluidinium chloride, the primary hydrogen bonding interactions occur between the ammonium (B1175870) protons (-NH3+) of the protonated amine and the chloride ions (Cl⁻) rsc.org.

In this architecture, both protons of the amino group are involved in hydrogen bonds, each connecting to a separate chloride ion. Concurrently, each chloride ion accepts hydrogen bonds from two different amino groups. This network of interactions results in the formation of a chain structure that propagates through the crystal lattice, often parallel to one of the crystallographic axes rsc.org. These hydrogen-bonded chains then arrange into sheet structures, which ultimately stack to form the three-dimensional crystal rsc.org. The resulting N-Cl contacts from these hydrogen bonds are short, indicating a strong interaction rsc.org. The study of these architectures is crucial for understanding polymorphism, where different crystal packing and hydrogen-bonding arrangements can lead to materials with different physical properties rsc.org.

Similar hydrogen bonding patterns are observed when o-tolidine forms charge-transfer complexes. For example, in complexes with picric acid or chloranilic acid, intermolecular hydrogen bonds of the O-H···N type form between the amino groups of the o-tolidine molecule and the hydroxyl groups of the acid molecules researchgate.netscience.gov. This interaction is fundamental to the formation and stability of the resulting co-crystal structure.

Table 2: Hydrogen Bonding in o-Toluidinium Chloride Crystal Structure

| Interaction Type | Donor | Acceptor | Resulting Structure | Reference |

| Hydrogen Bond | Amino Group Protons | Chloride Ions | Chain structure running parallel to the b-axis | rsc.org |

| Supramolecular Assembly | Hydrogen-bonded chains | Other chains | Sheet structure in the ab-plane | rsc.org |

Charge-Transfer Complexation during Redox Processes

o-Tolidine, as an electron-rich aromatic amine, can act as an electron donor to form charge-transfer (CT) complexes with suitable electron acceptors. This process is fundamental to its use as a colorimetric reagent. The formation of these complexes involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor (o-tolidine) to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

Detailed studies have been conducted on the charge-transfer complexes formed between o-tolidine and strong π-acceptors like picric acid (PA) and chloranilic acid (CA). In these interactions, stable complexes with a 1:2 donor-to-acceptor stoichiometry, [(o-TOL)(PA)₂] and [(o-TOL)(CA)₂], are formed researchgate.netscience.gov. The formation of these complexes is characterized by the appearance of a new, often intense, color, which is a hallmark of a charge-transfer transition. Spectroscopic analysis, including ¹H NMR and IR, confirms that the complexation is driven by the formation of O-H···N intermolecular hydrogen bonds between the amino groups of o-tolidine and the hydroxyl groups on the acceptors researchgate.netscience.gov.

The redox process observed in the hemoglobin-catalyzed oxidation of o-tolidine can be understood as an in-situ charge-transfer complexation. In this reaction, the oxidized form of o-tolidine acts as the chromophore. The catalytic action of hemoglobin with hydrogen peroxide creates a powerful oxidizing environment, effectively stripping an electron from the o-tolidine molecule. This oxidation (a redox process) results in a colored product, which is essentially a transient or stable charge-transfer species medicalalgorithms.comscispace.com. The spectroscopic properties of these complexes, such as their formation constant and molar extinction coefficient, can be quantified using spectrophotometric methods researchgate.net.

Table 3: Characteristics of o-Tolidine Charge-Transfer Complexes in Methanol

| Acceptor | Stoichiometry (Donor:Acceptor) | Key Interaction | Reference |

| Picric Acid (PA) | 1:2 | O-H···N Intermolecular Hydrogen Bond | researchgate.netscience.gov |

| Chloranilic Acid (CA) | 1:2 | O-H···N Intermolecular Hydrogen Bond | researchgate.netscience.gov |

Specialized Research Applications and Contexts

Environmental Chemistry and Water Quality Analysis

O-Tolidine (B45760) dihydrochloride (B599025) has historically been a significant reagent in environmental chemistry, particularly for water quality analysis. Its ability to undergo a colorimetric reaction in the presence of certain chemicals has made it a useful, albeit now less common, tool for detecting and quantifying various substances.

The determination of residual disinfectants, such as chlorine, is crucial for ensuring water safety. While o-tolidine has been widely used for this purpose in standard water samples, its application in complex matrices like greywater and saline water presents unique challenges. researchgate.netnih.gov

Research into the use of o-tolidine for determining residual chlorine in greywater has shown that the reaction between o-tolidine and chlorine is slower in this matrix compared to cleaner water. nih.gov This is likely due to the complex composition of greywater, which contains various organic and inorganic substances that can interfere with the reaction. Consequently, greywater samples often require filtration before analysis, and a sample blank must be measured to account for background interferences. nih.gov

A significant challenge in analyzing greywater is the instability of the samples; the chlorine concentration can decrease even when stored in dark conditions at 4°C for as little as two hours. nih.gov Furthermore, the standard addition method, often used to overcome matrix effects, can yield unsatisfactory results in some greywater samples. nih.gov Studies have concluded that samples with a Total Organic Carbon (TOC) higher than 60 mg/L cannot be accurately analyzed for residual chlorine using the o-tolidine method. nih.gov However, for samples with a TOC below this threshold, recovery rates of 100±3% have been achieved. nih.gov

In saline water, a reverse flow injection analysis method has been proposed for monitoring chlorine using o-tolidine. This method offers the advantages of low cost and reduced waste generation. It has shown linearity up to 1.8 mg L⁻¹ of chlorine, a range that covers the concentrations used in most water treatment processes. researchgate.net The precision of this method was found to be 0.93% (RSD) for a 1.4 mg L⁻¹ chlorine solution. The limits of detection were established at 0.11 mg L⁻¹ for saline matrices and 0.04 mg L⁻¹ for non-saline matrices. researchgate.net

Table 1: Performance of o-Tolidine Method in Complex Water Matrices

| Matrix | Key Findings | Limitations |

| Greywater | Reaction with chlorine is slower. nih.gov | Filtration is required. nih.gov Samples are unstable. nih.gov Standard addition method can be unreliable. nih.gov Inaccurate for TOC > 60 mg/L. nih.gov |

| Saline Water | Reverse flow injection analysis is a viable method. researchgate.net Linear up to 1.8 mg L⁻¹ chlorine. researchgate.net Good precision (0.93% RSD at 1.4 mg L⁻¹). researchgate.net | Different detection limits for saline (0.11 mg L⁻¹) and non-saline (0.04 mg L⁻¹) water. researchgate.net |

O-Tolidine itself is an aromatic amine. canada.ca Aromatic amines as a class of compounds are of environmental concern due to their potential toxicity and presence as contaminants in industrial wastewater. acs.orgresearchgate.net They are used in the manufacturing of dyes, pigments, pesticides, and rubber products. canada.cawho.int Consequently, o-tolidine and other aromatic amines can be found in the effluents of industries that produce or use these materials. canada.caresearchgate.net

For instance, o-toluidine (B26562), a closely related aromatic amine, has been detected in wastewater effluent from plants manufacturing inorganic pigments. canada.ca The reductive cleavage of azo bonds in certain dyes can also lead to the formation of aromatic amines. canada.ca In environmental samples, aromatic amines are known to bind to dissolved organic matter and sediment over time, but water remains the primary medium for their transport and exposure. canada.ca Analytical methods, such as high-performance liquid chromatography (HPLC) with electrochemical detection, have been developed to determine the presence of aromatic amines like o-tolidine in industrial wastewater. researchgate.net

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures used to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). mdpi.com Research has been conducted on the degradation of o-toluidine, a compound structurally similar to o-tolidine, using various AOPs.

One effective method is the UV/persulfate (PS) system. In this process, UV radiation activates persulfate to generate sulfate (B86663) and hydroxyl radicals, which then degrade the o-toluidine. researchgate.net Studies have shown that o-toluidine undergoes pseudo-first-order degradation kinetics, with up to 90% removal achieved within one hour in a UV₂₅₄/PS system. researchgate.net The degradation was found to be most effective at a neutral pH. researchgate.net However, the efficiency of this process can be partially inhibited in saline and strongly saline media. researchgate.net

Electrochemical oxidation is another promising AOP for the degradation of o-toluidine. This process has been studied using lead dioxide (PbO₂) and boron-doped diamond (BDD) anodes. researchgate.net The oxidation occurs through the reaction with electrogenerated hydroxyl radicals. The process is favored by low current density and high temperature. researchgate.net BDD anodes have demonstrated significant advantages over PbO₂ anodes in terms of current efficiency and oxidation rate. researchgate.net

Other AOPs investigated for the degradation of o-toluidine include the Fenton process, which has achieved 74% Chemical Oxygen Demand (COD) removal in 120 minutes under UVA radiation. researchgate.net

Table 2: Efficacy of Advanced Oxidation Processes for o-Toluidine Degradation

| Advanced Oxidation Process | Key Parameters and Findings | Reference |

| UV₂₅₄/Persulfate | 90% degradation in 1 hour; optimal at neutral pH; inhibited by salinity. | researchgate.net |

| Electrochemical Oxidation | Effective with PbO₂ and BDD anodes; favored by low current density and high temperature; BDD anode is more efficient. | researchgate.net |

| Fenton Process (UVA) | 74% COD removal in 120 minutes. | researchgate.net |

Forensic Science and Presumptive Testing

In forensic science, o-tolidine has been used as a chemical reagent in presumptive tests for the detection of blood. bu.eduomu.edu.tr These tests are catalytic in nature and provide a preliminary indication of the presence of blood, which then requires confirmation with more specific tests.

The most common presumptive tests for blood rely on the peroxidase-like activity of the heme group in hemoglobin. bu.edugrafiati.com In the presence of an oxidizing agent, such as hydrogen peroxide, and a suitable catalyst (in this case, hemoglobin), o-tolidine is oxidized, resulting in a distinct color change. psu.edu This catalytic color test indicates the potential presence of blood. bu.edu

The reaction involves the transfer of an electron from the o-tolidine molecule to the hydrogen peroxide, a process facilitated by the iron in the heme. This oxidation of o-tolidine produces a colored product, typically blue or greenish-blue. psu.edu The appearance of this color within a short time frame is considered a positive result. psu.edu It is important to note that this is a presumptive test, as other substances with peroxidase-like activity can cause false positives. omu.edu.tr

The sensitivity and specificity of presumptive blood tests, including the o-tolidine test, can be significantly influenced by the substrate on which the suspected bloodstain is found. bu.edu A study evaluating the sensitivity of the o-tolidine test on various fabric substrates—fleece, felt, linen, denim, flannel, and terrycloth—demonstrated these effects. bu.edu

The study compared a direct testing method with two indirect methods using either dry filter paper or a moistened cotton swab to transfer the stain. The results showed that the sensitivity of the o-tolidine test varied depending on the fabric type. bu.edu For instance, fleece was noted to have a consistently negative effect on the sensitivity of the direct testing procedures. bu.edu While the literature has reported sensitivities for the o-tolidine test as high as 1:500,000, the aforementioned study could not replicate these levels, achieving lower sensitivities. bu.edu

This highlights the critical role that the substrate plays in the outcome of the assay. The physical and chemical properties of the fabric can affect the availability of the bloodstain for reaction with the o-tolidine reagent, thereby influencing the sensitivity of the test.

Table 3: Reported Sensitivities of the o-Tolidine Test for Blood

| Source/Study | Reported Sensitivity | Substrate/Context |

| Literature (Various) | 1:50,000 to 1:500,000 | General/Unspecified |

| De Melo, 2020 | Not specified, but lower than literature values | Various fabrics (fleece, felt, linen, etc.) |

| Zwarenstein, 1952 | 1,000 red cells/mL (1 in 5,000,000 dilution) | Urine on filter paper |

Polymer Science and Materials Chemistry

In the realm of polymer and materials science, o-tolidine is a key monomer for the synthesis of conducting polymers. These polymers, and their derivatives, are explored for a range of advanced applications.

Poly(o-tolidine) (POT), a derivative of polyaniline, is synthesized from the o-tolidine monomer through oxidative polymerization. ijirse.ind-nb.info This process can be achieved through both chemical and electrochemical methods. scientific.net

Chemical synthesis is the more common route, typically involving the oxidation of o-tolidine in an acidic medium. researchgate.netresearchgate.net Strong oxidizing agents such as ammonium (B1175870) peroxydisulfate (B1198043), potassium dichromate, or benzoyl peroxide are frequently employed to initiate the polymerization. researchgate.netresearchgate.nettandfonline.com The reaction is often carried out in an aqueous solution of an acid like hydrochloric acid (HCl), which also acts as a dopant. researchgate.netresearchgate.net The polymerization progress can be monitored by measuring the open-circuit potential of an electrode immersed in the reaction medium. researchgate.net The resulting polymer, often a greenish-black precipitate, is then filtered, washed, and dried. ijraw.com

Electrochemical polymerization offers an alternative synthesis route, where a polymeric film is formed on a working electrode (e.g., platinum or ITO-coated glass) by applying a constant anodic potential or through cyclic voltammetry. scientific.netscispace.com

The structural characterization of the synthesized poly(o-tolidine) is crucial to understanding its properties. A variety of analytical techniques are employed for this purpose:

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the characteristic chemical bonds and functional groups within the polymer, confirming the success of the polymerization and revealing details about its structure, such as the presence of quinonoid and benzenoid rings. scientific.nettandfonline.comasianpubs.org

UV-Visible (UV-Vis) Spectroscopy helps to determine the electronic transitions within the polymer, indicating its oxidation state (e.g., the conducting emeraldine (B8112657) state) and calculating the optical band gap. researchgate.netresearchgate.netasianpubs.org

X-Ray Diffraction (XRD) provides information on the crystallinity of the polymer, often revealing a semi-crystalline or amorphous nature. ijirse.inresearchgate.netasianpubs.org

Gel Permeation Chromatography (GPC) is used to determine the molecular weight and molar mass distribution of the polymer chains, with studies showing molar masses in the range of 1,000 to 12,600 g/mol . scientific.net

Thermogravimetric Analysis (TGA) is employed to assess the thermal stability of the polymer. researchgate.nettandfonline.comnih.gov

Table 1: Synthesis and Characterization Methods for Poly(o-Tolidine)

| Aspect | Method/Reagent | Purpose/Finding | References |

|---|---|---|---|

| Synthesis | Chemical Oxidative Polymerization | Uses oxidants like ammonium peroxydisulfate or potassium dichromate in an acidic medium. | researchgate.netresearchgate.netijraw.com |

| Electrochemical Polymerization | Forms a polymer film on an electrode via applied potential or cyclic voltammetry. | scientific.netscispace.com | |

| Structural Characterization | FT-IR Spectroscopy | Confirms polymer formation and identifies functional groups (e.g., quinonoid rings). | scientific.nettandfonline.com |

| UV-Vis Spectroscopy | Determines the electronic transitions and oxidation state (e.g., emeraldine salt). | researchgate.netasianpubs.org | |

| X-Ray Diffraction (XRD) | Assesses the crystallinity (typically amorphous or semi-crystalline). | ijirse.inresearchgate.net | |

| Gel Permeation Chromatography (GPC) | Measures molecular weight and distribution. | scientific.net | |

| Thermogravimetric Analysis (TGA) | Evaluates thermal stability. | researchgate.nettandfonline.com |

The electrical, optical, and thermal properties of poly(o-tolidine) can be significantly modified through doping. Doping involves introducing impurities or other substances into the polymer matrix to alter its characteristics. While protonic acids used during synthesis (like HCl) act as dopants, further modification can be achieved using metal salts. ijirse.inresearchgate.net

Research has specifically focused on the synthesis of poly(o-toluidine dihydrochloride) (POT) doped with manganese (Mn) and chromium (Cr) ions. researchgate.net In one approach, potassium dichromate serves a dual role as both the initiator for polymerization and the source of chromium for doping. researchgate.net The incorporation of these metal ions into the polymer matrix affects the thermal and optical properties of the resulting material. researchgate.net For instance, the optical band gaps of doped POT are often smaller than that of the pure polymer. researchgate.net

The interaction between the metal ions and the polymer chain is a key aspect of these materials. Vibrational analysis suggests that doping can lead to partial oxidation of the polymer and that the metal ions interact with the nitrogen atoms in the polymer backbone. acs.org The development of these metal-doped polymers is driven by their potential as precursors for other advanced materials and their unique electronic properties. researchgate.netacs.org Studies have also explored doping with various other metal salts, including those of cobalt, zirconium, and silver, to enhance properties like DC conductivity. scirp.orgijert.org

Metal-doped polymers, such as chromium-doped poly(o-tolidine), serve as valuable precursors for the fabrication of metal oxide nanoparticles. researchgate.net A common technique for this is thermal decomposition, where the doped polymer is heated to a high temperature, causing the polymer matrix to break down and leaving behind the desired metal oxide in nanoparticle form. researchgate.netresearchgate.net

Specifically, Cr-doped poly(o-tolidine) (CrPOT) has been successfully used as a precursor to synthesize chromium(III) oxide (Cr₂O₃) nanoparticles, also known as Eskolite, via a thermal decomposition route. researchgate.netresearchgate.netconnectedpapers.com The resulting Cr₂O₃ nanoparticles have been characterized as having a hexagonal structure and an average particle size of around 48 nm. researchgate.net This method represents a promising approach for the in-situ growth of metal oxide nanoparticles within a polymer matrix, which is then sacrificed to yield the final product. researchgate.net This route is also being explored for producing other metal oxides, such as hematite (B75146) (α-Fe₂O₃) nanoparticles from iron-doped polymer precursors. researchgate.net The synthesis of metal oxide nanoparticles is of great interest due to their diverse applications in catalysis, electronics, and sensors. researchgate.netresearchgate.net

Biochemical and Histological Research Tools

Beyond materials science, o-tolidine dihydrochloride is a crucial reagent in biochemical and histological research, primarily due to its colorimetric properties upon oxidation. chemimpex.comfishersci.fi

This compound is widely utilized as a chromogenic substrate in various biochemical assays, particularly for measuring enzyme activity. chemimpex.comnetascientific.com The fundamental principle of these assays is the enzymatic oxidation of o-tolidine, which results in a colored product that can be quantified spectrophotometrically. researchgate.netnih.gov

A significant application is in assays for enzymes that produce hydrogen peroxide (H₂O₂). In the presence of peroxidase, H₂O₂ oxidizes o-tolidine to a blue-colored product, often referred to as tolidine blue. nih.gov The intensity of the blue color is proportional to the amount of H₂O₂ produced, and thus to the activity of the primary enzyme. This coupled-enzyme system forms the basis for measuring the activity of various oxidases.

Examples of specific enzyme assays include:

Laccase Activity: A spectrophotometric method has been developed where the oxidation of o-tolidine by laccase to a blue product is measured by the increase in absorbance at specific wavelengths (e.g., 366 and 630 nm). researchgate.net

Galactose Oxidase Activity: O-tolidine is used in a peroxidase-coupled system to determine the activity of galactose oxidase. sigmaaldrich.com The assay measures the rate of increase in absorbance at 425 nm, which corresponds to the oxidation of o-tolidine. sigmaaldrich.com

Glucose Determination: An older, but historically significant, application involved the use of an o-toluidine-acetic acid reagent to determine glucose levels in biological fluids. researchgate.net The reaction between o-toluidine and glucose at high temperatures produces a stable green color. researchgate.net

These assays leverage the high sensitivity of the o-tolidine reaction, allowing for the detection of low levels of enzyme activity or substrate concentration. chemimpex.com

Table 2: Use of o-Tolidine in Enzyme Assays

| Enzyme/Substance | Assay Principle | Measured Product/Wavelength | References |

|---|---|---|---|

| Laccase | Direct oxidation of o-tolidine by the enzyme. | Blue colored product; absorbance at 366 nm and 630 nm. | researchgate.net |

| Galactose Oxidase | Peroxidase-coupled system; enzyme produces H₂O₂, which oxidizes o-tolidine. | Oxidized o-tolidine; absorbance at 425 nm. | sigmaaldrich.com |

| Peroxidatic Activities | Peroxidase catalyzes the conversion of o-tolidine by H₂O₂. | Tolidine blue (meriquinoidic structure). | nih.gov |

| Glucose | Reaction with o-toluidine in glacial acetic acid at 100°C. | Stable green color; absorbance at 630 or 635 nm. | researchgate.net |

In histology, o-tolidine is related to the dye Toluidine Blue O (TBO), a basic thiazine (B8601807) dye widely used for staining tissues. chemimpex.combiognost.comwikipedia.org Toluidine Blue has a high affinity for acidic tissue components, such as nucleic acids in the cell nucleus and the sulfate groups in proteoglycans. wikipedia.org

Its primary application is in the differential staining of specific cellular structures and components:

Mast Cell Identification: Toluidine Blue is one of the most common stains for identifying mast cells. unc.eduutah.edu The heparin-rich granules within the cytoplasm of mast cells are strongly acidic and stain a reddish-purple color with the blue dye. wikipedia.orgutah.edu This phenomenon, where the tissue component stains a different color from the dye solution, is known as metachromasia. wikipedia.org The background tissue stains blue (orthochromatic staining). utah.edu

Cartilage and Mucin Staining: Due to its ability to stain proteoglycans and glycosaminoglycans, Toluidine Blue is also used to stain cartilage matrix and mucins, which also exhibit metachromasia. wikipedia.org

Nerve Tissue Staining: It is used to demonstrate Nissl substance (rough endoplasmic reticulum) in neurons. stainsfile.com

General Nuclear Staining: As a basic dye, it binds to the acidic nucleic acids (DNA and RNA), staining cell nuclei blue. biognost.comwikipedia.org

Toluidine Blue staining is particularly valuable for high-resolution light microscopy of semi-thin (0.5-1 µm) sections of plastic-embedded tissues, which are often prepared for subsequent examination by electron microscopy. wikipedia.org It is also a rapid and effective stain for frozen sections, allowing for quick microscopic analysis. wikipedia.org The staining protocol typically involves deparaffinizing and hydrating tissue sections, incubating them in a dilute Toluidine Blue solution, followed by rinsing and dehydration. utah.edu

Methodological Performance, Validation, and Interference Management

Selectivity and Specificity Assessments

O-Tolidine (B45760) has been a long-standing reagent for the colorimetric determination of chlorine and chloramine (B81541) in water. psu.edu However, its selectivity is a significant concern, as the test is susceptible to various interfering substances. illinois.eduresearchgate.netscribd.com The standard o-tolidine test measures not only the highly effective free chlorine but also the less potent chloramines, which are combinations of chlorine with ammonia (B1221849) or other nitrogenous compounds. psu.edu

Differentiating between free chlorine and chloramine requires specific analytical conditions. For instance, the Laux-Nickel neutral o-tolidine test is reported to be specific for free chlorine, though it is not sensitive enough for residuals below 0.2 p.p.m. psu.edu The specificity of the o-tolidine reaction is also highly dependent on the pH of the solution. psu.edusemanticscholar.org In one method, it was found that at a pH of 4.5, both chlorine and chloramine produce color, and interference from manganese and iron can be considerable. psu.edu This highlights the need for careful pH control and consideration of potential interferences when assessing the selectivity and specificity of o-tolidine-based methods.

Identification and Mitigation of Interfering Substances

Accurate analytical measurements using o-Tolidine dihydrochloride (B599025) depend on effectively managing a range of interfering substances, from metal ions to complex organic matrices.

Manganese and iron are recognized as primary interfering substances in the o-tolidine method for chlorine determination. illinois.edu While interference from iron was historically considered minimal in tests for free chlorine, it becomes significant when the longer reaction times required for chloramine measurement are employed. illinois.edu

Higher oxidation states of manganese, such as Mn(III) and Mn(IV), are capable of oxidizing o-tolidine, leading to a false positive result that mimics the presence of chlorine. tandfonline.com The degree of interference can be influenced by the pH of the sample. One study noted that at a pH of 8.5, the presence of 2 p.p.m. of oxidized manganese did not cause interference. psu.edu Various strategies have been proposed to either chemically correct for or eliminate the interference caused by these metal ions. illinois.edu

Table 1: Effect of pH on Manganese Interference in o-Tolidine Method This table is interactive. You can sort and filter the data.

| Interfering Ion | Concentration | Test pH | Interference Observed | Source |

|---|---|---|---|---|

| Oxidized Manganese | 2 p.p.m. | 8.5 | No | psu.edu |

| Oxidized Manganese | Not specified | ~4.5 | Considerable | psu.edu |

| Manganese | Not specified | Not specified | Yes | illinois.edu |

Nitrite (B80452) is another well-documented interfering agent in the o-tolidine test. illinois.edu The interference from nitrites is particularly problematic in the determination of chloramine, which necessitates a longer reaction time for full color development, thereby allowing nitrites to react. illinois.edu The kinetics of this interference appear to be a critical factor. For example, one investigation found that a water sample containing 100 p.p.m. of nitrite (as Nitrogen) showed no color formation after five minutes, suggesting that rapid measurement can potentially mitigate this interference. psu.edu Conversely, a different analytical method using o-tolidine dihydrochloride for ammonia determination is subject to interference from nitrate (B79036) concentrations exceeding 20 mg/L. dfo-mpo.gc.ca

The chemical matrix of a sample can significantly impact the performance of the o-tolidine method. Studies on the determination of residual chlorine in greywater have shown that the complex organic matrix interferes with the analysis. nih.govresearchgate.net A key finding is that the reaction between o-tolidine and chlorine proceeds more slowly in a greywater matrix compared to simpler water samples. nih.govresearchgate.netresearchgate.net

This matrix effect can render methods like standard addition unreliable for some samples. nih.govresearchgate.net Research has established a clear correlation between the Total Organic Carbon (TOC) content and the accuracy of the o-tolidine method. It was concluded that greywater samples with a TOC concentration higher than 60 mg/L cannot be analyzed accurately with this method. nih.govresearchgate.netresearchgate.net However, for samples with a TOC below this threshold, good recoveries of 100±3% have been reported. nih.govresearchgate.netresearchgate.net

Table 2: Impact of Total Organic Carbon (TOC) in Greywater on Chlorine Analysis using o-Tolidine This table is interactive. You can sort and filter the data.

| TOC Concentration | Accuracy of Analysis | Recovery Rate | Source |

|---|---|---|---|

| > 60 mg/L | Inaccurate | Not satisfactory | nih.govresearchgate.netresearchgate.net |

This compound is also utilized in indirect spectrophotometric methods for the analysis of pharmaceuticals, such as paracetamol. semanticscholar.orgresearchgate.netwho.int In these applications, the potential for interference from excipients—inactive substances that serve as the vehicle for a drug—is a critical consideration for method validation.

A study developing a flow injection method for paracetamol investigated the interference potential of several common excipients, including lactose, glucose, saccharose, starch, magnesium stearate, and microcrystalline cellulose. semanticscholar.org The results demonstrated that, at concentrations equivalent to that of paracetamol in the samples, these excipients did not cause any significant interference. semanticscholar.orgresearchgate.net To further validate the method's performance in a realistic sample matrix, a recovery study was conducted on commercial tablet and syrup formulations. The recovery of paracetamol ranged from 97.3% to 103%, confirming the method's accuracy and freedom from significant matrix interference. semanticscholar.org

Table 3: Paracetamol Recovery in the Presence of Pharmaceutical Excipients This table is interactive. You can sort and filter the data.

| Pharmaceutical Product | Paracetamol Added (mol L⁻¹) | Paracetamol Found (mol L⁻¹) | Recovery (%) | Source |

|---|---|---|---|---|

| Tablet Sample | 5.00 x 10⁻⁵ | 4.88 x 10⁻⁵ | 97.6 | semanticscholar.org |

| Tablet Sample | 9.50 x 10⁻⁵ | 9.78 x 10⁻⁵ | 103.0 | semanticscholar.org |

| Tablet Sample | 1.10 x 10⁻⁴ | 1.11 x 10⁻⁴ | 100.9 | semanticscholar.org |

| Syrup Sample | 5.00 x 10⁻⁵ | 4.87 x 10⁻⁵ | 97.3 | semanticscholar.org |

| Syrup Sample | 9.50 x 10⁻⁵ | 9.45 x 10⁻⁵ | 99.5 | semanticscholar.org |

A more recently identified source of interference in colorimetric methods using o-tolidine is the presence of micro-particles. researchgate.netscribd.comkisti.re.kr Research has experimentally shown that both inorganic and organic micro-particles can lead to erroneous measurements. researchgate.netscribd.com

Specifically, certain inorganic metal oxides, such as manganese dioxide (MnO₂) and chromium(IV) oxide (CrO₂), as well as organic particles like microalgae, have been found to react directly with colorimetric reagents like o-tolidine. researchgate.netscribd.com This reaction produces color, resulting in a false positive reading that can be mistaken for the target analyte (e.g., residual chlorine). researchgate.netscribd.com This type of interference is distinct from that caused by dissolved chemical species. As a potential mitigation strategy, filtration of the sample prior to analysis has been proposed to remove these interfering micro-particles. scribd.com

Analytical Sensitivity, Detection, and Quantification Limits

The analytical sensitivity of the this compound method for detecting chlorine is a critical performance parameter. The American Chemical Society (ACS) specifies a sensitivity test for ACS Reagent Grade this compound. In this test, a 1 mL solution of the reagent is added to 20 mL of water containing 5 mL of a standard chlorine solution. This should produce a distinct yellow color that, when measured in a 1 cm cell at 430 nm, exhibits an absorbance of not less than 0.42. acs.org This corresponds to a limit of 0.1 ppm for free chlorine. acs.org

The limits of detection (LOD) and quantification (LOQ) for the o-tolidine method have been determined in various studies, often in comparison with other methods like the N,N-diethyl-p-phenylenediamine (DPD) method. One study reported an LOD of 0.026 mg L⁻¹ and an LOQ of 0.089 mg L⁻¹ for the o-tolidine method. researchgate.net In the analysis of greywater, a batch method using o-tolidine demonstrated a limit of quantification of 0.2 mg Cl₂ L⁻¹, while a sequential injection method had a higher LOQ of 0.5 mg Cl₂ L⁻¹. nih.gov For saline and non-saline water matrices, the LODs were found to be 0.11 mg L⁻¹ and 0.04 mg L⁻¹, respectively. researchgate.net Another study established a detection limit of 0.08 p.p.m. of chlorine. researchgate.net

The linear range of the o-tolidine method is also an important aspect of its analytical performance. For greywater analysis, linear ranges of 0-3.0 mg Cl₂ L⁻¹ for the batch method and 0-5.0 mg Cl₂ L⁻¹ for the sequential injection method have been reported. nih.gov A different study using a smartphone-based colorimetric approach found a linear range of 0.1-2.3 mg L⁻¹ for the o-tolidine method. researchgate.net The typical measurement range for the o-tolidine test is generally considered to be between 0.1 to 10 mg/L of chlorine. waterandwastewater.com

It is important to note that while the o-tolidine method is sensitive, it may not be sufficient for applications requiring the detection of very low chlorine concentrations. waterandwastewater.com Furthermore, the method's sensitivity can be affected by interfering substances such as manganese, nitrites, and iron, which can produce false positive results. illinois.edu

Table 1: Detection and Quantification Limits of the this compound Method

| Parameter | Value | Matrix/Method | Source |

|---|---|---|---|

| LOD | 0.026 mg L⁻¹ | General | researchgate.net |

| LOQ | 0.089 mg L⁻¹ | General | researchgate.net |

| LOQ | 0.2 mg Cl₂ L⁻¹ | Greywater (Batch method) | nih.gov |

| LOQ | 0.5 mg Cl₂ L⁻¹ | Greywater (Sequential injection method) | nih.gov |

| LOD | 0.11 mg L⁻¹ | Saline water | researchgate.net |

| LOD | 0.04 mg L⁻¹ | Non-saline water | researchgate.net |

| LOD | 0.08 ppm | General | researchgate.net |

Stability of Reagents and Reaction Products

The stability of both the this compound reagent and the resulting reaction products is crucial for obtaining accurate and reproducible results. The o-tolidine reagent, when prepared in a hydrochloric acid solution, should be stored in a dark or brown bottle to protect it from direct sunlight. resource.orghumeau.com It is recommended to use the reagent for no more than six months. resource.org The purity of the o-tolidine itself influences the stability of the reagent; a purer compound leads to a more stable solution. google.com Preservatives, such as a salt or an ester of a hydroxy benzoate (B1203000) or a propionate, can be added to enhance the reagent's stability. google.com Some sources suggest that the reagent should be freshly prepared every week or two. google.com The reagent should also be protected from contact with rubber. resource.org Temperature can also affect the reagent, and crystallization of o-tolidine at temperatures below 0°C can lead to deficient color development. resource.org

The yellow-colored product formed from the reaction of o-tolidine with chlorine exhibits a certain degree of stability. The color typically forms rapidly, often within thirty seconds to five minutes, and can remain stable for a considerable period, allowing for measurement. google.comscribd.com One study noted that the color reaches its maximum intensity within 5-10 minutes and then remains stable for about 30 minutes. scribd.com However, in some matrices, such as those with high organic content, the color may fade quickly after an initial flash. aphapublications.org In the presence of chloramines, the color may continue to develop over a longer period, up to 20 minutes. humeau.com

The stability of the reaction product can also be influenced by pH. The use of a strong acid like hydrochloric acid favors the development of a more stable yellow quinonoid substance. illinois.edu Conversely, as the pH increases, the stability of the oxidized o-tolidine decreases. resource.org

Comparative Analytical Studies and Method Validation